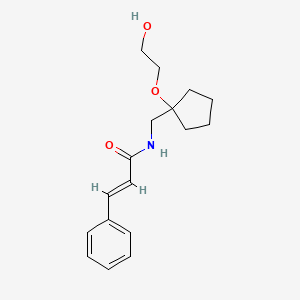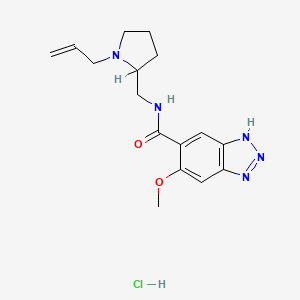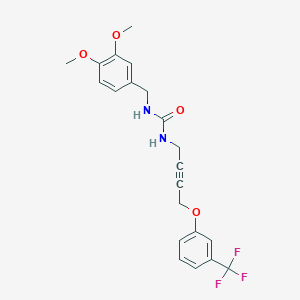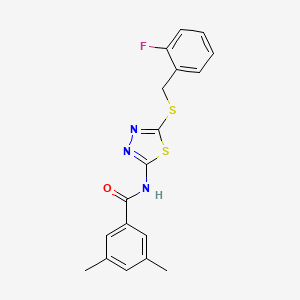
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide” is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.375. It is a derivative of cinnamic acid, which is a plant metabolite known for its antimicrobial, anticancer, and antioxidant properties .
Synthesis Analysis
The synthesis of cinnamamides, which includes “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide”, can be achieved from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied, with maximum conversion (91.3%) obtained under optimal conditions .Molecular Structure Analysis
The molecular structure of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide” is based on a cyclopentane ring, which is a type of cycloalkane. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The general formula for a cycloalkane is CnH2n .Applications De Recherche Scientifique
Photo-Responsive Properties
N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA), closely related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide, has been synthesized and characterized for its photo-responsive properties. This compound, synthesized from methyl cinnamate and diethanolamine, can undergo reversible [2+2] cycloaddition under specific ultraviolet irradiation, making it a potential candidate for novel photo-responsive polymers (Jin, Sun, & Wu, 2011).
Potential in CNS Therapeutics
A series of N-(phenylalkyl)cinnamides, which include compounds structurally similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide, has been explored for their potential as antagonists of NR1A/2B receptors in the central nervous system (CNS). These compounds have demonstrated selectivity and potency, indicating their potential as CNS therapeutics (Tamiz et al., 1999).
Therapeutic Applications in Nervous System Disorders
Cinnamamide derivatives have been widely studied for their diverse therapeutic applications in central and peripheral nervous system disorders. These derivatives have shown properties like anticonvulsant, antidepressant, neuroprotective, and analgesic activities, making them candidates for treating various nervous system disorders (Gunia-Krzyżak et al., 2015).
Serotonin Antagonism
Cinnamamides with aminoalkyl groups, structurally related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide, have been tested as antagonists of serotonin, showing promising results as antiserotonin agents (Dombro & Woolley, 1964).
Antidepressant-Like Action
Studies have been conducted on N-(2-hydroxyethyl) cinnamamide derivatives, which share structural similarities with the compound , for their antidepressant-like action. Some derivatives significantly reduced immobility time in tests, indicating their potential as antidepressants (Deng et al., 2011).
Mécanisme D'action
Target of Action
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide is a derivative of cinnamic acid, which is known to have various biological activities It’s worth noting that cinnamic acid derivatives have been associated with central nervous system activities, including antidepressant effects .
Mode of Action
Some cinnamamide derivatives have shown antidepressant-like action in animal models, reducing immobility time in the forced swimming test (fst) and tail suspension test (tst) . This suggests that these compounds may interact with targets in the central nervous system to modulate mood-related behaviors.
Biochemical Pathways
Given the observed antidepressant-like effects of related compounds, it is plausible that this compound may influence neurotransmitter systems involved in mood regulation, such as the serotonin or noradrenaline pathways .
Result of Action
Related compounds have shown antidepressant-like effects in animal models, suggesting that they may have a positive impact on mood-related behaviors .
Orientations Futures
The use of environmentally friendly solvents in widely employed reactions is a challenge of vast real interest in contemporary organic chemistry . Therefore, the future directions for “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide” and related compounds could involve further exploration of their potential as green solvents in various chemical reactions.
Propriétés
IUPAC Name |
(E)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-12-13-21-17(10-4-5-11-17)14-18-16(20)9-8-15-6-2-1-3-7-15/h1-3,6-9,19H,4-5,10-14H2,(H,18,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXZFRDBTQAPFD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2745743.png)

![1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2745746.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2745747.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![4-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiadiazole-5-carboxamide](/img/structure/B2745751.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2745752.png)

![Imidazo[1,2-c]quinazolin-5-amine hydrobromide](/img/structure/B2745754.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2745757.png)
![4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745759.png)